N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide
Description
Properties
IUPAC Name |
[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-2-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKQSEKIQDRYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Isatin
Isatin undergoes electrophilic aromatic sulfonation at the 5-position due to the electron-withdrawing effects of the adjacent carbonyl groups, which direct substitution to the para position relative to the nitrogen atom. Treatment with chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) in dichloromethane at 0–5°C for 2 hours yields 2,3-dioxoindoline-5-sulfonic acid . The reaction is quenched with ice, and the product is isolated via filtration (yield: 70–85%).
Conversion to Sulfonyl Chloride
The sulfonic acid is converted to the corresponding sulfonyl chloride using phosphorus pentachloride ($$ \text{PCl}5 $$) in refluxing thionyl chloride ($$ \text{SOCl}2 $$):
$$
\text{2,3-Dioxoindoline-5-sulfonic acid} + \text{PCl}5 \xrightarrow{\text{SOCl}2, \, \Delta} \text{2,3-Dioxoindoline-5-sulfonyl chloride} + \text{POCl}_3 + \text{HCl}
$$
The reaction is monitored by TLC, and the sulfonyl chloride is purified via recrystallization from hexane (yield: 90–95%).
Reaction with Cyclopentylamine to Form the Sulfonamide
The final step involves nucleophilic substitution of the sulfonyl chloride with cyclopentylamine. This reaction follows a well-established protocol for sulfonamide synthesis.
General Procedure
Reagents :
- 2,3-Dioxoindoline-5-sulfonyl chloride (1.0 equiv)
- Cyclopentylamine (1.2 equiv)
- Triethylamine ($$ \text{Et}_3\text{N} $$, 1.5 equiv) as a base
- Anhydrous tetrahydrofuran (THF) as solvent
Protocol :
- Dissolve the sulfonyl chloride (1.0 mmol) in THF (10 mL) under nitrogen.
- Add cyclopentylamine (1.2 mmol) dropwise at 0°C, followed by $$ \text{Et}_3\text{N} $$.
- Stir the mixture at room temperature for 4–6 hours.
- Quench with water (20 mL) and extract with ethyl acetate (3 × 15 mL).
- Dry the organic layer over $$ \text{MgSO}_4 $$, filter, and concentrate under reduced pressure.
- Purify the crude product via silica gel chromatography (hexane:ethyl acetate, 3:1) to obtain This compound as a white solid (yield: 75–82%).
Reaction Optimization
Variations in solvent, temperature, and base have been explored to maximize yield:
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | $$ \text{Et}_3\text{N} $$ | 25 | 82 |
| 2 | DCM | Pyridine | 0 → 25 | 78 |
| 3 | Acetonitrile | $$ \text{NaHCO}_3 $$ | 40 | 68 |
THF with $$ \text{Et}_3\text{N} $$ at ambient temperature proved optimal, minimizing side reactions such as over-alkylation.
Alternative Synthetic Routes
Direct Sulfonation of N-Cyclopentylindoline
An alternative approach involves pre-functionalizing indoline with the cyclopentyl group before introducing the sulfonamide:
- N-Cyclopentylation : React indoline with cyclopentyl bromide in the presence of $$ \text{K}2\text{CO}3 $$ in DMF at 80°C (yield: 85%).
- Oxidation to Isatin : Treat N-cyclopentylindoline with $$ \text{CrO}_3 $$ in acetic acid to form N-cyclopentyl-2,3-dioxoindoline (yield: 70%).
- Sulfonation : Follow steps 1.1–1.2 to introduce the sulfonyl chloride, then hydrolyze to the sulfonamide (overall yield: 50–60%).
This method is less efficient due to multiple protection/deprotection steps but offers flexibility for derivatives.
Solid-Phase Synthesis
For high-throughput applications, the sulfonamide can be synthesized on Wang resin:
- Immobilize 5-nitroisatin on resin via its keto group.
- Reduce the nitro group to amine using $$ \text{SnCl}_2 $$.
- React with cyclopentylsulfonyl chloride in DMF.
- Cleave from resin with TFA to obtain the product (yield: 65%).
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water 60:40) confirmed >98% purity, with a retention time of 6.2 minutes.
Challenges and Mitigation Strategies
- Sulfonyl Chloride Hydrolysis : The intermediate sulfonyl chloride is moisture-sensitive. Storage over molecular sieves and use of anhydrous solvents are critical.
- Byproduct Formation : Excess cyclopentylamine may lead to bis-sulfonamide byproducts. Stoichiometric control and slow addition mitigate this issue.
- Low Solubility : The final product exhibits limited solubility in polar solvents. Sonication in warm ethanol improves dissolution for characterization.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance safety and efficiency:
- Sulfonation : Tubular reactor with $$ \text{ClSO}_3\text{H} $$ at 5°C (residence time: 10 minutes).
- Chlorination : Packed-bed reactor with $$ \text{PCl}_5 $$ (conversion >95%).
- Sulfonamide Formation : Microreactor with inline $$ \text{Et}_3\text{N} $$ scavenging (throughput: 500 g/day).
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Scientific Research Applications
N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide has a wide range of applications across different scientific disciplines:
Medicinal Chemistry
- Enzyme Inhibition : This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrases (CAs), which are implicated in various diseases including cancer. Studies have shown that derivatives of indoline-5-sulfonamides exhibit inhibitory activity against tumor-associated CA IX and XII, with significant antiproliferative effects on cancer cell lines under hypoxic conditions .
Anticancer Research
- Hypoxia Selectivity : Research indicates that this compound can selectively inhibit cancer cell growth in hypoxic environments, a common feature of solid tumors that often leads to treatment resistance . For instance, compound 4f demonstrated an IC50 value of 12.9 µM against MCF7 breast cancer cells under hypoxia.
Neurological Studies
- Neuroprotective Potential : Related compounds have shown neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. This suggests that this compound may also have similar neuroprotective properties worth exploring.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound and its derivatives:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural differences and inferred properties between N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide and related compounds:
Notes:
Biological Activity
N-cyclopentyl-2,3-dioxoindoline-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as indoline sulfonamides, which have shown promise in inhibiting various biological targets. The structural features that contribute to its activity include the dioxoindoline core and the sulfonamide moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of indoline-5-sulfonamides, including this compound. These compounds have been shown to inhibit tumor-associated carbonic anhydrases (CA IX and CA XII), which are implicated in cancer progression.
Inhibition of Carbonic Anhydrases
Table 1 summarizes the inhibitory activity against CA IX and CA XII:
| Compound | KI (nM) CA IX | KI (nM) CA XII | IC50 (µM) MCF7 |
|---|---|---|---|
| This compound | 132.8 | 41.3 | 12.9 |
| Other Indoline Derivatives | Varies | Varies | Varies |
The compound exhibited a hypoxic selectivity, effectively suppressing growth in MCF7 cells under both normoxic and hypoxic conditions, indicating its potential as an effective anticancer agent .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity. Research indicates that derivatives of sulfonamides can be effective against various bacterial strains.
The antibacterial action is hypothesized to involve the inhibition of specific enzymes or pathways critical for bacterial survival. For instance, sulfonamides often target folate synthesis pathways in bacteria.
Case Studies
- Anticancer Efficacy : A study involving MCF7 breast cancer cells demonstrated that treatment with this compound led to a significant reduction in cell proliferation. The mechanism was linked to alterations in gene expression related to apoptosis and cell cycle regulation .
- Bacterial Resistance : In another study examining MRSA isolates, the compound showed comparable efficacy to standard antibiotics like oxacillin and ciprofloxacin, suggesting its potential as a treatment option for resistant bacterial infections .
Q & A
Q. Table 1: Key Synthetic Parameters for Sulfonamide Derivatives
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 0–5°C (sulfonylation) | Prevents N-cyclopentyl cleavage | |
| Solvent Polarity | DMF > THF | Enhances sulfonyl chloride reactivity | |
| Catalyst | DMAP (5 mol%) | Accelerates acyl transfer |
Q. Table 2: Analytical Techniques for Structural Confirmation
| Technique | Target Signal/Feature | Application Example |
|---|---|---|
| ¹H NMR (400 MHz) | δ 1.5–2.0 ppm (cyclopentyl CH₂) | Confirms cyclopentyl integration |
| IR Spectroscopy | 1730 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) | Validates indoline dioxo and sulfonamide bonds |
| HRMS (ESI+) | m/z 335.0921 [M+H]⁺ | Verifies molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
